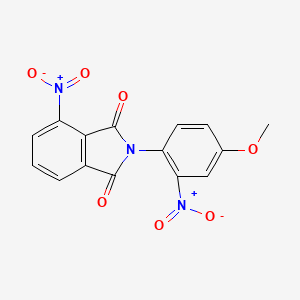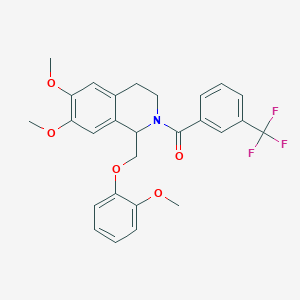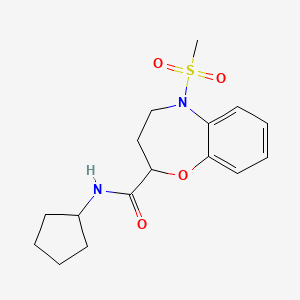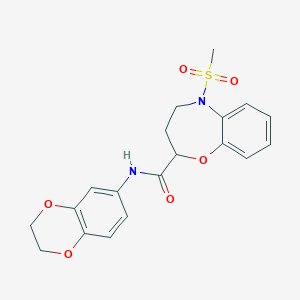![molecular formula C26H30N4O4S B11220715 Ethyl 4-[2-({2-[benzyl(methyl)amino]-2-oxoethyl}sulfanyl)-4-oxoquinazolin-3(4H)-yl]piperidine-1-carboxylate CAS No. 6197-03-1](/img/structure/B11220715.png)
Ethyl 4-[2-({2-[benzyl(methyl)amino]-2-oxoethyl}sulfanyl)-4-oxoquinazolin-3(4H)-yl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[2-({[BENZYL(METHYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]PIPERIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and various functional groups such as carbamoyl, sulfanyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-({[BENZYL(METHYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]PIPERIDINE-1-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.
Introduction of the Piperidine Ring: The quinazolinone intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction, to introduce the piperidine ring.
Functional Group Modifications:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-({[BENZYL(METHYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-[2-({[BENZYL(METHYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-({[BENZYL(METHYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
ETHYL 4-[2-({[BENZYL(METHYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]PIPERIDINE-1-CARBOXYLATE can be compared with other quinazolinone derivatives:
Similar Compounds: Examples include 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.
Uniqueness: The presence of the piperidine ring and the specific functional groups in ETHYL 4-[2-({[BENZYL(METHYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]PIPERIDINE-1-CARBOXYLATE imparts unique chemical and biological properties, distinguishing it from other quinazolinone derivatives.
Properties
CAS No. |
6197-03-1 |
|---|---|
Molecular Formula |
C26H30N4O4S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
ethyl 4-[2-[2-[benzyl(methyl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H30N4O4S/c1-3-34-26(33)29-15-13-20(14-16-29)30-24(32)21-11-7-8-12-22(21)27-25(30)35-18-23(31)28(2)17-19-9-5-4-6-10-19/h4-12,20H,3,13-18H2,1-2H3 |
InChI Key |
KPFRNSNDTKLIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B11220651.png)

![2-[(2-methylbenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B11220661.png)
![ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11220669.png)
![7-chloro-5-(methylsulfonyl)-N-[2-(propan-2-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11220678.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B11220685.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B11220692.png)
![Dimethyl 1-(4-chlorobenzyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11220696.png)
![3-bromo-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11220697.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B11220708.png)
